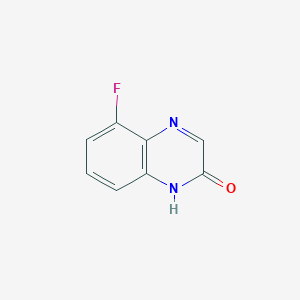
5-Fluoroquinoxalin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of 5-Fluoroquinoxalin-2-ol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been shown to exhibit anti-inflammatory, antibacterial, and anticancer activities. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as a chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Fluoroquinoxalin-2-ol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, its potential applications in various fields of research make it a versatile compound for scientific investigations. However, one of the limitations is its potential toxicity, which may require caution when handling and disposing of the compound.
Direcciones Futuras
There are several future directions for the research on 5-Fluoroquinoxalin-2-ol. One of the areas of interest is the development of new synthetic routes for the compound, which may lead to more efficient and cost-effective methods for its production. Another area of interest is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-Fluoroquinoxalin-2-ol can be achieved through various methods. One of the commonly used methods is the reaction between 2-nitroaniline and 1,2-diketone in the presence of a reducing agent. This method yields this compound in good yields with high purity. Other methods include the reaction between 2-chloroaniline and ethyl acetoacetate, and the reaction between 2-nitroaniline and ethyl acetoacetate in the presence of a catalyst.
Aplicaciones Científicas De Investigación
5-Fluoroquinoxalin-2-ol has potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In material science, it has been explored for its potential use as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
5-fluoro-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUYDLGJURPFCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=CC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

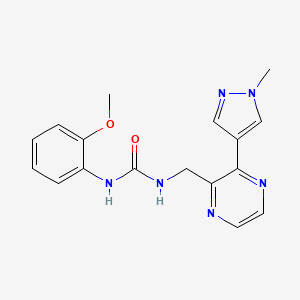
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2390737.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride](/img/structure/B2390738.png)
![ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B2390739.png)
![(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride](/img/structure/B2390741.png)
![6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2390742.png)

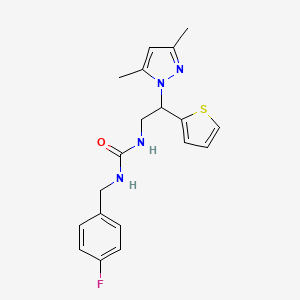
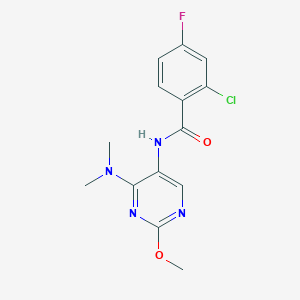
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390751.png)
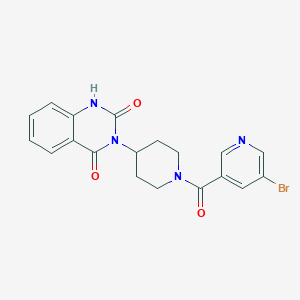

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2390756.png)
![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2390757.png)